molecular formula C20H14BrClN2O2S2 B12023432 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one CAS No. 617697-89-9

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one

Cat. No.: B12023432
CAS No.: 617697-89-9
M. Wt: 493.8 g/mol
InChI Key: IAHTZMZUUOJIRN-MSUUIHNZSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolinone Core: Starting with a suitable indole derivative, bromination and subsequent alkylation can introduce the bromo and ethyl groups.

    Thiazolidinone Ring Formation: The indolinone intermediate can be reacted with a thioamide and a chlorobenzyl halide under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxothiazolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the indolinone and thiazolidinone rings.

    Substitution: Halogen atoms (bromo and chloro) in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazolidinones have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Lacks the chlorobenzyl group.

    3-(2-Chlorobenzyl)-2-thioxothiazolidin-4-one: Lacks the indolinone moiety.

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-benzyl-2-thioxothiazolidin-4-one: Lacks the chloro substituent on the benzyl group.

Uniqueness

The unique combination of the indolinone, thiazolidinone, and chlorobenzyl moieties in 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

617697-89-9

Molecular Formula

C20H14BrClN2O2S2

Molecular Weight

493.8 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14BrClN2O2S2/c1-2-23-15-8-7-12(21)9-13(15)16(18(23)25)17-19(26)24(20(27)28-17)10-11-5-3-4-6-14(11)22/h3-9H,2,10H2,1H3/b17-16-

InChI Key

IAHTZMZUUOJIRN-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O

Origin of Product

United States

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